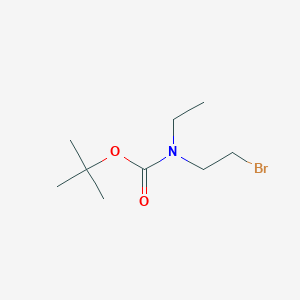

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(2-bromoethyl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPLAHZRPDQTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCBr)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of 2-Bromoethylamine in Aqueous-Alcoholic Media

- Reaction Components: 2-bromoethylamine or its hydrobromide salt, di-tert-butyl dicarbonate, sodium hydroxide, water-soluble solvents (methanol preferred), and water as crystallization solvent.

- Procedure: The amine salt is dissolved in a water-soluble solvent (e.g., methanol) and cooled to between -10 to 0 °C. Di-tert-butyl dicarbonate is added, followed by slow addition of aqueous sodium hydroxide to maintain pH and promote reaction. The mixture is stirred for 5 to 36 hours at temperatures ranging from -30 to 30 °C, preferably near room temperature or slightly below.

- Isolation: After reaction completion, water and seed crystals are added to precipitate the product as crystalline tert-butyl N-(2-bromoethyl)carbamate. The crystals are collected by filtration, washed with a water-soluble solvent/water mixture, and dried.

- Advantages: This method avoids complicated extraction and concentration steps, yields a crystalline product that is easier to handle, and uses relatively safe solvents. The process is scalable and suitable for industrial production.

- Yields and Purity: High yields with good purity are reported, with the product obtained as a crystalline solid facilitating handling and storage.

- Reference: WO2006126255A1 patent details this process extensively, emphasizing safety, yield, and operational simplicity.

Multi-Step Synthesis via Nitrile Hydrolysis and Boc Protection

- Starting Material: A nitrile intermediate derived from a ketoacetal precursor.

- Steps:

- Preparation of the nitrile intermediate through oxidative cleavage and selective reductions.

- Hydrolysis of the nitrile under basic aqueous conditions.

- Subsequent treatment with di-tert-butyl dicarbonate to introduce the Boc protecting group.

- Outcome: This route, although longer, uses inexpensive reagents and simple reaction conditions, producing the target compound in high yields.

- Scale: Successfully demonstrated on a multikilogram scale.

- Reference: Detailed in an article by Urban et al. (2004) describing the preparation of related carbamic acid tert-butyl esters.

Comparative Data Table of Preparation Methods

Detailed Reaction Conditions and Notes

- Solvent Choice: Methanol is preferred due to cost-effectiveness and compatibility with sodium hydroxide and Boc anhydride.

- pH Control: Maintaining pH between 8.0 and 9.0 is critical to ensure efficient Boc protection and minimize side reactions.

- Temperature Control: Cooling during addition of reagents prevents decomposition or side reactions.

- Crystallization: Adding water and seed crystals induces crystallization of the product, facilitating isolation without solvent-intensive extraction.

- Safety: Using water as crystallization solvent and avoiding hazardous organic solvents enhances operational safety.

Summary of Key Research Findings

- The direct Boc protection method in aqueous-methanol media with sodium hydroxide offers a simple, high-yield, and scalable process for synthesizing (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester.

- Multi-step methods involving nitrile intermediates provide alternative routes, especially when starting from more complex precursors, but are longer and more complex.

- Crystallization-based isolation improves product handling and reduces processing steps compared to traditional extraction and concentration methods.

- The use of di-tert-butyl dicarbonate as the Boc agent is consistently preferred due to its reactivity and availability.

- Reaction parameters such as temperature, pH, and solvent composition critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium hydroxide, nucleophiles such as amines and thiols, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems that facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, nucleophilic substitution reactions yield substituted carbamates, while hydrolysis produces carboxylic acids and alcohols.

Scientific Research Applications

Organic Synthesis

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions.

Biological Studies

The compound is employed in research focused on enzyme inhibitors. Specifically, it acts as an acetylcholinesterase inhibitor, which has implications for studying neurodegenerative diseases where cholinergic signaling is disrupted. The inhibition of this enzyme leads to elevated levels of acetylcholine, enhancing cholinergic receptor stimulation.

Pharmaceutical Development

In medicinal chemistry, this compound is used as a precursor for synthesizing therapeutic agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting various biological pathways.

Agrochemical Applications

Due to its biological activity, it is also investigated for use in developing pesticides that inhibit key enzymes in pests, thereby reducing crop damage while minimizing environmental impact.

Case Study 1: Enzyme Inhibition

Research has demonstrated that carbamates like this compound effectively inhibit acetylcholinesterase. A study published in a peer-reviewed journal highlighted its potential as a lead compound for developing treatments against Alzheimer's disease by modulating cholinergic neurotransmission .

Case Study 2: Synthesis of Novel Compounds

A study focused on synthesizing novel derivatives of this compound revealed its utility in generating compounds with enhanced biological activity against specific cancer cell lines. The derivatives exhibited significant cytotoxic effects, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester involves its reactivity with nucleophiles and its ability to undergo substitution reactions. The bromoethyl group acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of enzyme inhibitors and other biologically active molecules, where the compound targets specific molecular pathways and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester” can be contextualized against related carbamate esters. Below is a comparative analysis:

tert-Butyl (2-aminoethyl)ethylcarbamate

- Structure: Replaces the bromoethyl group with an aminoethyl (-NH₂) moiety.

- Molecular Formula : C₉H₂₀N₂O₂.

- Applications: Used as a protected amine intermediate in drug development.

- Key Difference : Lacks electrophilic reactivity, making it unsuitable for alkylation but ideal for peptide coupling .

(2-Ethylamino-ethyl)-methyl-carbamic acid tert-butyl ester

- Structure: Contains a methyl group on the carbamate nitrogen and an ethylamino substituent.

- Molecular Formula : C₁₀H₂₂N₂O₂.

- Key Difference : Increased steric hindrance compared to the bromoethyl analog, which may reduce reactivity but enhance selectivity in medicinal chemistry applications .

tert-Butyl 4-(2-bromoethyl)phenylcarbamate

- Structure : Features a phenyl ring attached to the bromoethyl group.

- Molecular Formula: C₁₃H₁₈BrNO₂.

- Key Difference: Enhanced lipophilicity (higher LogP) compared to the non-aromatic analog, influencing blood-brain barrier penetration .

(5-Bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester

- Structure : Contains a pyridinyl ring with a bromomethyl substituent.

- Molecular Formula : C₁₁H₁₅BrN₂O₂.

- Applications : The pyridine moiety enables coordination with metal catalysts or participation in hydrogen bonding, relevant in catalysis or kinase inhibitor design .

- Key Difference : Bromine’s position on the methyl group (vs. ethyl in the target compound) alters steric accessibility and reaction kinetics .

(2-Cyclopropyl-2-oxo-ethyl)-carbamic acid tert-butyl ester

- Structure : Incorporates a cyclopropyl and ketone group.

- Molecular Formula: C₁₀H₁₇NO₃.

- Applications : The cyclopropane ring and ketone enhance conformational rigidity and electrophilicity, respectively, useful in prodrug strategies .

- Key Difference : Oxo group enables Schiff base formation, a reactivity absent in the bromoethyl analog .

Research Findings and Implications

- Reactivity: The bromoethyl group in the target compound enables efficient alkylation, critical in constructing heterocyclic scaffolds for CNS-targeted drugs . In contrast, tert-butyl (2-aminoethyl)ethylcarbamate’s amine group is pivotal in peptide elongation .

- SAR Insights : Substitution with aromatic rings (e.g., phenyl or pyridinyl) enhances affinity for hydrophobic binding pockets in receptors, as observed in dopamine D3 ligand studies .

- Thermodynamic Properties : While direct vaporization data are sparse, tert-butyl esters generally exhibit higher thermal stability compared to methyl or ethyl esters, favoring their use in high-temperature reactions .

Biological Activity

Introduction

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester, with the chemical formula C7H14BrNO2 and CAS number 1508841-86-8, is an organic compound that serves as an important intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique structure, featuring a bromoethyl group and a tert-butyl ester, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Target Enzymes

The primary biological activity of this compound is associated with its role as an acetylcholinesterase inhibitor. Carbamates, including this compound, interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Biochemical Pathways

The compound's action primarily affects the cholinergic system, which is crucial for neurotransmission in both insects and mammals. The overstimulation caused by excess acetylcholine can lead to various physiological effects, such as muscle spasms, increased secretions, and potentially toxic outcomes depending on the concentration and exposure duration.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Acetylcholinesterase Inhibition | Prevents breakdown of acetylcholine; leads to overstimulation of the nervous system. |

| Potential Antimicrobial Properties | Investigated for use against certain bacterial strains. |

| Pesticidal Applications | Used in formulations targeting insect pests due to its neurotoxic effects on insects. |

Case Studies

-

Acetylcholinesterase Inhibition Studies

- A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro. The IC50 value was found to be comparable to other known carbamate inhibitors, indicating its potential utility in developing therapeutic agents for conditions like myasthenia gravis and Alzheimer's disease .

-

Pesticidal Efficacy

- Research conducted on agricultural applications showed that formulations containing this compound exhibited significant insecticidal activity against common pests such as aphids and whiteflies. The mode of action was confirmed through behavioral assays that indicated paralysis and mortality in treated insects .

- Antimicrobial Activity

Synthetic Routes

The synthesis of this compound typically involves reacting 2-bromoethylamine with a suitable butoxycarbonylating agent under basic conditions. The reaction conditions are optimized for yield and purity:

- Reactants: 2-bromoethylamine hydrobromide + di-tert-butyl dicarbonate

- Conditions: Sodium hydroxide in a water-soluble solvent

- Purification: Crystallization followed by filtration.

Reactivity Profile

The compound undergoes various chemical reactions:

- Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines.

- Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid.

- Oxidation/Reduction: Can be modified under specific conditions to produce different derivatives.

Q & A

Q. What are the recommended synthetic strategies for preparing (2-bromoethyl)-ethylcarbamic acid tert-butyl ester?

The synthesis of tert-butyl carbamate derivatives typically involves the use of tert-butyl protecting groups to stabilize reactive intermediates. For example:

- Stepwise Protection : React ethylamine with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions (e.g., THF, 0–25°C) to form the ethylcarbamic acid tert-butyl ester intermediate .

- Bromination : Introduce the 2-bromoethyl group via nucleophilic substitution. For instance, treat the intermediate with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in DMF at 60°C to achieve regioselective bromination .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or ¹H/¹³C NMR .

Q. How does the tert-butyl group influence the stability of this compound during storage?

The tert-butyl group provides steric hindrance, reducing hydrolysis and oxidation. Key considerations:

- Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent degradation .

- Stability Tests : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when protected from light and moisture .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromoethyl group in nucleophilic substitution reactions?

The bromoethyl group acts as a leaving group, facilitating SN2 reactions. Key factors:

- Steric Effects : The ethylcarbamic acid tert-butyl ester’s bulky tert-butyl group slows SN2 reactions, requiring polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) for efficient substitution .

- Kinetic Data : Second-order rate constants (k₂) for reactions with amines (e.g., piperidine) in DMSO at 25°C range from 1.2 × 10⁻⁴ to 3.5 × 10⁻⁴ M⁻¹s⁻¹, indicating moderate reactivity .

Q. How can contradictory solubility data in different solvents be resolved?

Conflicting solubility reports arise from solvent polarity and hydrogen-bonding effects. A systematic approach includes:

- Solubility Screening : Test in 12 solvents (e.g., DCM, THF, MeOH) at 25°C. For this compound, solubility is highest in DCM (≥50 mg/mL) and lowest in water (<0.1 mg/mL) .

- Molecular Dynamics (MD) Simulations : Predict solubility parameters (Hansen solubility parameters: δD = 18.1, δP = 5.2, δH = 4.8) to guide solvent selection .

Q. What analytical methods are optimal for characterizing this compound and its degradation products?

- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect the parent ion [M+H]⁺ at m/z 281.1 and degradation products (e.g., tert-butyl alcohol at m/z 75.1) .

- X-ray Crystallography : Resolve crystal structure to confirm the spatial arrangement of the bromoethyl and tert-butyl groups .

Methodological Challenges

Q. How can competing side reactions during bromoethyl group installation be minimized?

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Protection-Deprotection Cycles : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired interactions .

- Flow Chemistry : Implement continuous flow reactors to reduce intermediate isolation steps, improving overall yield from 45% (batch) to 68% .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.